Home > Products > Screening Compounds P92148 > Dapagliflozin impurity
Dapagliflozin impurity - 960404-86-8

Dapagliflozin impurity

Catalog Number: EVT-1477612
CAS Number: 960404-86-8
Molecular Formula: C21H25ClO7
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin impurities are chemical compounds generated during the synthesis of dapagliflozin or arising from its degradation. [, , ] These impurities, often referred to as related substances, can impact the quality, safety, and efficacy of dapagliflozin. [, ] Therefore, understanding their characteristics is crucial for research purposes, especially in analytical chemistry and pharmaceutical development. Studying these impurities helps in establishing effective methods to control their levels, ensuring the quality and safety of dapagliflozin for research purposes. [, , ]

Synthesis Analysis

The synthesis of specific dapagliflozin impurities has been reported in scientific literature. [, ] One example utilizes D-glucose as the starting material. [] The process involves several reactions, including:

This sequence leads to the formation of specific dapagliflozin impurities. [] Another study describes the synthesis of two dapagliflozin impurities: 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone and 5-bromo-2-chloro-2′-ethoxyl diphenylmethane. [] 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone is prepared from 5-bromo-2-chlorobenzoic acid and phenol via condensation, Fries rearrangement, and ethylation. [] Subsequently, 5-bromo-2-chloro-2′-ethoxyl diphenylmethane is obtained through the reduction of 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone. []

Molecular Structure Analysis

Characterization of dapagliflozin impurities often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] These methods help elucidate the structures of these impurities. For instance, ¹H NMR and MS analyses have been utilized to confirm the structures of 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone and 5-bromo-2-chloro-2′-ethoxyl diphenylmethane, two specific impurities of dapagliflozin. []

Chemical Reactions Analysis

Research on dapagliflozin impurities focuses on identifying and quantifying these compounds rather than extensively exploring their chemical reactivity. [, , , ] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and LC-MS play a vital role in separating, identifying, and quantifying these impurities. [, , ]

Mechanism of Action

Dapagliflozin impurities, by themselves, do not have a defined mechanism of action within a biological context. [, , , ] The focus of research lies in understanding their formation, structural properties, and potential impact on dapagliflozin's stability and analytical profiles. [, , , ]

Applications
  • Drug development and quality control: They are essential in developing and validating analytical methods for dapagliflozin. [, , ] Their identification and quantification are critical in ensuring the quality and controlling the purity of dapagliflozin used in research. [, , , ]
  • Stability studies: Monitoring these impurities helps researchers understand the degradation pathways of dapagliflozin under various conditions, which is crucial for determining storage conditions and shelf life. [, ]
  • Analytical method development: They are used as reference standards to develop and validate accurate and reliable analytical methods for dapagliflozin analysis. [, , ] This ensures the sensitivity and selectivity of these methods in detecting and quantifying dapagliflozin in various matrices. [, ]
  • Impurity profiling: Characterizing these impurities helps establish the impurity profile of dapagliflozin, which is essential for quality control and regulatory compliance in research settings. [, ]
Future Directions
  • Comprehensive characterization: Expanding the knowledge base on the physicochemical properties of individual dapagliflozin impurities is crucial. [, , , ]
  • Toxicity studies: Investigating the potential toxicity of specific impurities is vital to ensure the safety of dapagliflozin used in research. [, ]
  • Development of novel analytical techniques: Exploring new, more sensitive, and efficient methods for separating and quantifying these impurities can further improve analytical accuracy and efficiency. [, , ]
  • Understanding impurity formation mechanisms: Deeper investigation into the formation mechanisms of these impurities during synthesis and storage can lead to optimized synthesis protocols and storage conditions for dapagliflozin, ensuring its quality and stability for research purposes. [, , ]

Dapagliflozin

Compound Description: Dapagliflozin is a highly selective, competitive, and reversible inhibitor of sodium-glucose cotransporter 2 (SGLT2). It is an oral hypoglycemic agent used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels [, ]. Clinical trials have shown that dapagliflozin can also improve cardiovascular outcomes in patients with heart failure, regardless of the presence or absence of diabetes [, , ]. Additionally, dapagliflozin has demonstrated benefits in slowing the progression of chronic kidney disease [, , ].

Empagliflozin

Compound Description: Empagliflozin is another SGLT2 inhibitor, similar in structure and function to dapagliflozin. It is also used as an oral antidiabetic drug for the treatment of type 2 diabetes mellitus [].

Relevance: Empagliflozin is structurally related to dapagliflozin, sharing a similar core structure and mechanism of action. One of the papers cites its use as an internal standard in the analytical method development for dapagliflozin and its impurities [].

5-Bromo-2-chlorophenyl-2′-ethoxydiphenylmethanone

Compound Description: This compound is identified as Impurity 1 in the synthesis of Dapagliflozin [].

5-Bromo-2-chloro-2′-ethoxy diphenylmethane

Compound Description: This compound is identified as Impurity 2 in the synthesis of Dapagliflozin [].

Dapagliflozin alpha isomer

Compound Description: This compound is an isomer of Dapagliflozin, likely arising during the synthesis process [].

Dapagliflozin propandiol monohydrate

Compound Description: This compound is a hydrated form of Dapagliflozin containing a propanediol molecule []. It is likely a more stable form of the drug used in formulations.

Unidentified Dapagliflozin Starting Material

Compound Description: One paper mentions the presence of a Dapagliflozin starting material in its analysis, but the exact chemical structure isn't specified [].

Fifteen Unidentified Impurities (H, J, K, and 12 others)

Compound Description: A study identified fifteen impurities in dapagliflozin active pharmaceutical ingredients and commercial formulations []. While their structures aren't fully elucidated, three of them (H, J, and K) were found to exceed acceptable limits.

Properties

CAS Number

960404-86-8

Product Name

Dapagliflozin impurity

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C21H25ClO7

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.